molecular formula C22H29ClN2O3S B12118038 1-(5-Chloro-4-methyl-2-propoxybenzenesulfonyl)-4-(2,3-dimethylphenyl)piperazine

1-(5-Chloro-4-methyl-2-propoxybenzenesulfonyl)-4-(2,3-dimethylphenyl)piperazine

Cat. No.: B12118038
M. Wt: 437.0 g/mol
InChI Key: UYUROKZRRVAHEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Chloro-4-methyl-2-propoxybenzenesulfonyl)-4-(2,3-dimethylphenyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-4-methyl-2-propoxybenzenesulfonyl)-4-(2,3-dimethylphenyl)piperazine typically involves multiple steps:

    Formation of the Propoxybenzenesulfonyl Intermediate: This step involves the reaction of 5-chloro-4-methyl-2-propoxybenzenesulfonyl chloride with a suitable base to form the corresponding sulfonyl intermediate.

    Coupling with Piperazine: The intermediate is then reacted with 4-(2,3-dimethylphenyl)piperazine under controlled conditions to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-4-methyl-2-propoxybenzenesulfonyl)-4-(2,3-dimethylphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-4-methyl-2-propoxybenzenesulfonyl)-4-(2,3-dimethylphenyl)piperazine would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, such as enzymes, receptors, or ion channels, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-4-(2,3-dimethylphenyl)piperazine: Similar structure but lacks the sulfonyl group.

    1-(5-Chloro-2-methoxybenzenesulfonyl)-4-(2,3-dimethylphenyl)piperazine: Similar structure with a methoxy group instead of a propoxy group.

Uniqueness

1-(5-Chloro-4-methyl-2-propoxybenzenesulfonyl)-4-(2,3-dimethylphenyl)piperazine is unique due to the presence of both the sulfonyl and propoxy groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C22H29ClN2O3S

Molecular Weight

437.0 g/mol

IUPAC Name

1-(5-chloro-4-methyl-2-propoxyphenyl)sulfonyl-4-(2,3-dimethylphenyl)piperazine

InChI

InChI=1S/C22H29ClN2O3S/c1-5-13-28-21-14-17(3)19(23)15-22(21)29(26,27)25-11-9-24(10-12-25)20-8-6-7-16(2)18(20)4/h6-8,14-15H,5,9-13H2,1-4H3

InChI Key

UYUROKZRRVAHEO-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)N2CCN(CC2)C3=CC=CC(=C3C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.